![molecular formula C15H11F3N4 B2845625 5-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 338411-61-3](/img/structure/B2845625.png)
5-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole” is a tetraazole derivative with two phenyl rings attached. One phenyl ring has a trifluoromethyl group (-CF3), and the other has a methyl group (-CH3) attached .
Molecular Structure Analysis
The compound contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. It also has two phenyl rings, one of which has a trifluoromethyl group attached, and the other has a methyl group .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group. The tetrazole ring might also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, boiling point, and solubility .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Triazoles, including tetrazole derivatives, are pivotal in the preparation of new drugs because of their structural versatility and broad range of biological activities. Researchers have developed various methods for synthesizing these compounds, emphasizing the need for more efficient, green chemistry approaches. The synthesis of triazoles often explores their potential as pharmaceuticals, with a focus on anti-inflammatory, antimicrobial, antifungal, and antiviral properties, among others. These efforts underscore the ongoing search for novel therapeutics to address emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).
Biological Activities and Applications
The pharmacological review of compounds such as chlorogenic acid (CGA) illustrates the wide range of therapeutic roles that triazole derivatives can play. These include antioxidant, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial activities. Such compounds are explored for their potential to modulate lipid and glucose metabolism, offering promising avenues for treating metabolic disorders like diabetes, obesity, and cardiovascular diseases. This highlights the broader potential of triazole derivatives in pharmacology and therapeutics (Naveed et al., 2018).
Additionally, the exploration of new 1,2,4-triazole derivatives underscores the diverse biological features these compounds exhibit. Their antimicrobial, antifungal, antioxidant, and anti-inflammatory properties, among others, demonstrate the significant potential of triazoles in developing new treatments for various conditions. This research direction is particularly promising for discovering new drugs against neglected diseases and drug-resistant bacterial strains (Ohloblina, 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4/c1-10-4-2-5-11(8-10)14-19-20-21-22(14)13-7-3-6-12(9-13)15(16,17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNLZTXEKLDJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

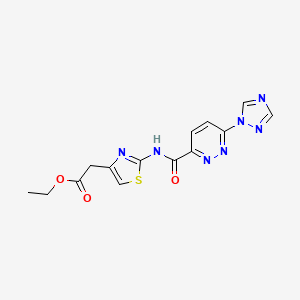
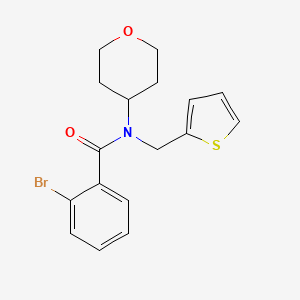
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide](/img/structure/B2845544.png)
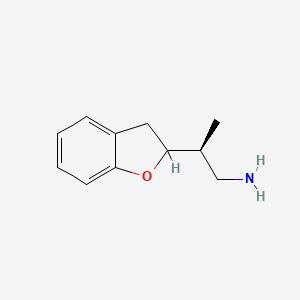


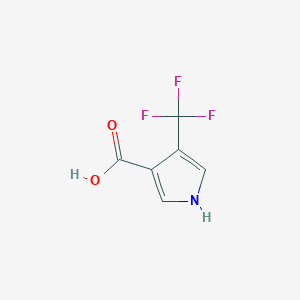
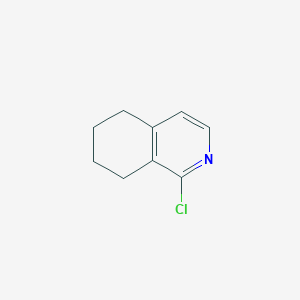
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[(2-morpholino-2-oxoethoxy)imino]methyl}malonamide](/img/structure/B2845558.png)
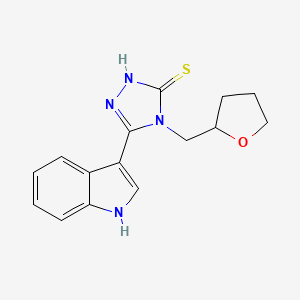
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2845560.png)
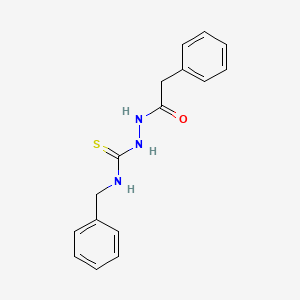
![N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2845563.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B2845564.png)